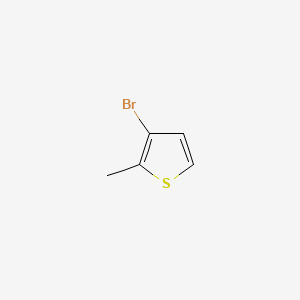

3-Bromo-2-methylthiophene

説明

Significance of Thiophene (B33073) Derivatives in Organic Chemistry and Materials Science

Thiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered immense interest across various scientific disciplines. nih.govontosight.ai Their chemical stability, ease of functionalization, and inherent electronic properties make them highly valuable in both organic chemistry and materials science. researchgate.netunibo.it

Role in Organic Electronics and Optoelectronics

Thiophene-based materials are at the forefront of research in organic electronics and optoelectronics. researchgate.net Their π-conjugated systems facilitate efficient charge transport, a critical property for applications in:

Organic Field-Effect Transistors (OFETs): Thiophene polymers and oligomers are widely used as the active semiconducting layer in OFETs, which are essential components of flexible displays and electronic paper. nih.govresearchgate.netheeneygroup.com

Organic Photovoltaics (OPVs) or Solar Cells: Thiophene derivatives, known for their light-harvesting capabilities, are integral to the development of efficient and cost-effective organic solar cells. researchgate.netontosight.ai

Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of certain thiophene compounds make them suitable for use as emitters in OLEDs, contributing to vibrant and energy-efficient displays. nih.govbeilstein-journals.org

The planarity and electron-rich nature of the thiophene ring, particularly in fused systems like thienothiophenes, enhance intramolecular charge transfer and improve the performance of these optoelectronic devices. beilstein-journals.orgmdpi.com

Applications in Medicinal Chemistry and Drug Discovery

The thiophene scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds and approved drugs. nih.govrsc.orgresearchgate.net Thiophene derivatives have been shown to exhibit a wide range of pharmacological activities, including:

Anticancer rsc.orgresearchgate.net

Anti-inflammatory researchgate.net

Antimicrobial researchgate.net

Anticonvulsant rsc.org

Antidiabetic rsc.org

The versatility of the thiophene ring allows for the synthesis of diverse analogues, enabling researchers to fine-tune their therapeutic properties. nih.govnih.gov In fact, the thiophene moiety is present in numerous FDA-approved drugs. nih.govrsc.org

Utility as Building Blocks in Complex Molecular Architectures

The chemical reactivity of thiophenes allows them to serve as versatile building blocks in the synthesis of more complex molecules. ontosight.airesearchgate.net They can be readily modified through various reactions, such as electrophilic substitution and cross-coupling reactions, to introduce a wide range of functional groups. researchgate.net This adaptability makes them crucial intermediates in the creation of:

Conjugated Polymers and Oligomers: Used in the aforementioned electronic applications. researchgate.net

Functional Dyes and Pigments: For various industrial applications.

Complex Natural Product Analogues: For biological studies.

The ability to construct intricate molecular architectures from thiophene units is a testament to their fundamental importance in synthetic organic chemistry. elsevierpure.comrsc.orgnih.gov

Overview of Halogenated Thiophenes in Synthetic Methodologies

Halogenated thiophenes, such as 3-bromo-2-methylthiophene, are particularly valuable intermediates in organic synthesis. rsc.orgcdnsciencepub.com The presence of a halogen atom provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

This reactivity is instrumental in:

Building larger conjugated systems: By coupling halogenated thiophenes with other aromatic or unsaturated molecules. rsc.org

Introducing diverse functional groups: The halogen can be replaced by a wide array of substituents, further diversifying the chemical space of thiophene derivatives. ontosight.ai

The selective synthesis and reaction of halogenated thiophenes are therefore a cornerstone of modern thiophene chemistry. cdnsciencepub.comsciforum.netacs.orgacs.org

Research Trajectories and Future Directions for this compound

The future of research involving this compound is poised for exciting advancements. Its role as a key synthetic intermediate will continue to be exploited in the development of novel materials and pharmaceuticals.

Key areas of future research include:

Development of more efficient and sustainable synthetic methods: For the preparation of this compound and its derivatives.

Design and synthesis of new functional materials: With tailored electronic and optical properties for next-generation electronic devices. researchgate.netacs.org

Exploration of new biological activities: Of compounds derived from this compound, potentially leading to the discovery of new drug candidates.

Application in supramolecular chemistry: Utilizing its structure to direct the self-assembly of complex, functional architectures. acs.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-2-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS/c1-4-5(6)2-3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTNCGRDYHINDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057707 | |

| Record name | 3-Bromo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30319-05-2 | |

| Record name | 3-Bromo-2-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30319-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030319052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30319-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 2 Methylthiophene and Its Derivatives

Direct Halogenation Approaches to Bromothiophenes

Direct halogenation stands as a primary route for introducing a bromine atom onto the thiophene (B33073) ring. The inherent reactivity of the thiophene nucleus towards electrophilic substitution dictates the position of bromination, which can be modulated by the choice of brominating agent and reaction conditions.

The presence of a methyl group on the thiophene ring introduces a directing effect, influencing the position of electrophilic attack. In the case of 2-methylthiophene (B1210033), the primary products of bromination are typically the 3-bromo and 5-bromo isomers. Achieving high regioselectivity for the 3-bromo isomer is a key challenge addressed by various synthetic strategies.

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the regioselective bromination of thiophenes and their derivatives. cambridgescholars.comcommonorganicchemistry.com It offers a milder alternative to molecular bromine and can lead to improved selectivity. researchgate.net The reaction is typically carried out in a suitable solvent, and the conditions can be tailored to favor the desired isomer.

Studies have shown that the bromination of 2-methylthiophene with NBS in solvents like chloroform (B151607) and acetic acid can yield 3-bromo-2-methylthiophene. However, achieving high regioselectivity can be challenging, and mixtures of isomers may be obtained. The reaction mechanism is believed to involve the formation of a bromonium ion intermediate. researchgate.net The use of NBS is also prevalent in the bromination of other activated aromatic compounds. missouri.eduorganic-chemistry.org

For instance, the bromination of 3-methylthiophene (B123197) with NBS in chloroform and acetic acid has been documented to produce a mixture containing primarily the desired product along with trace amounts of 2-bromo-3-methylthiophene (B51420), highlighting the challenges in achieving perfect regioselectivity. In some cases, radical initiators like benzoyl peroxide (BPO) or azo-bis-isobutyronitrile (ABN) are used with NBS, particularly for side-chain bromination, although ring bromination can still occur. tandfonline.comtestbook.com

A study focused on the efficient and selective bromination of substituted thiophenes highlighted the use of NBS in glacial acetic acid, noting faster reaction rates and excellent selectivity. sci-hub.ru This method was also found to be suitable for larger-scale preparations. sci-hub.ru

Table 1: Selected Examples of NBS Bromination of Methylthiophenes

| Substrate | Reagent | Solvent | Product(s) | Reference |

| 2-Methylthiophene | NBS | Chloroform/Acetic Acid | This compound (major), 2-Bromo-3-methylthiophene (minor) | |

| 3-Methylthiophene | NBS, Benzoyl Peroxide | Benzene (B151609)/Carbon Tetrachloride | 2-Bromo-3-methylselenophene (major) | tandfonline.com |

| 2,2'-Dithienylmethane | NBS | Glacial Acetic Acid | 5,5'-Dibromo-2,2'-dithienylmethane | sci-hub.ru |

This table is for illustrative purposes and does not represent an exhaustive list of all reported reactions.

Molecular bromine (Br₂) is a fundamental reagent for the electrophilic bromination of aromatic compounds, including thiophenes. commonorganicchemistry.com However, its high reactivity can sometimes lead to a lack of selectivity and the formation of polybrominated byproducts. researchgate.netorgsyn.org The reaction conditions, such as solvent and temperature, play a crucial role in controlling the outcome of the bromination.

The direct bromination of 2-methylthiophene with molecular bromine can lead to a mixture of isomers. For instance, treating 2-methylthiophene with bromine in dichloromethane (B109758) at low temperatures is a common method for synthesizing 5-bromo-2-methylthiophene due to the directing effect of the methyl group towards the adjacent α-position. To achieve 3-bromination, alternative strategies or more controlled conditions are often necessary. The use of a catalyst can sometimes enhance the regioselectivity of the reaction.

The bromination of 7-methylbenzo[b]thiophene (B81734) with bromine in chloroform has been reported to yield 3-bromo-7-methylbenzo[b]thiophene. prepchem.com The reaction of alkenes with Br₂ typically results in the formation of vicinal dibromides through an "anti" addition mechanism involving a bromonium ion intermediate. masterorganicchemistry.com

Besides NBS and molecular bromine, other brominating agents have been developed to improve selectivity and provide milder reaction conditions. These alternatives are often employed to overcome the challenges associated with the more traditional reagents.

One such alternative is 1,3-dibromo-5,5-dimethylhydantoin (DBH) , which is used for the radical bromination of benzylic positions but has also been explored in other bromination reactions. enamine.net In some cases, its use in the bromination of 3-methylselenophene (B3056960) did not lead to the desired side-chain bromination but resulted in the formation of 2-bromo-3-methylselenophene. tandfonline.com DBH has also been utilized in tandem C-H amination/bromination reactions to synthesize bromo-N-heterocycles. researchgate.net

Another approach involves the use of hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) in aqueous acetic acid . This method has been reported to improve yields of brominated thiophenes to 80–96%. A patented process describes the monobromination or dibromination of alkylthiophenes using aqueous HBr and H₂O₂ without an additional solvent. google.com A similar system using HBr/H₂O₂ has been employed for the visible-light-induced C(sp³)–H bromination of 4-methylthiophene derivatives. rsc.org

The in-situ generation of bromine from the reaction of a reduced bromide source with an oxidizing agent is another strategy to enhance safety and control. nih.gov

A novel and regioselective method for the halogenation of thiophenes involves the use of benzeneseleninyl chloride (PhSeCl) in the presence of aluminum halides, such as aluminum bromide (AlBr₃). tandfonline.comtandfonline.com This system acts as an efficient mono-halogenating reagent for various heterocyclic compounds, including 2-methylthiophene, affording high yields of the halogenated product. tandfonline.comtandfonline.com

The reaction is believed to proceed through the formation of a bromonium ion intermediate generated from the reaction of benzeneseleninyl chloride with aluminum bromide. tandfonline.com This method is particularly advantageous as it typically avoids the formation of di- and tri-halogenated products. tandfonline.com The reaction is generally carried out in a solvent like dichloromethane under a nitrogen atmosphere. tandfonline.com

Table 2: Halogenation of Thiophenes using Benzeneseleninyl Chloride and Aluminum Halide

| Substrate | Reagent | Product | Yield (%) |

| Thiophene | PhSeCl, AlBr₃ | 3-Bromothiophene (B43185) | 87 |

| 2-Methylthiophene | PhSeCl, AlBr₃ | This compound | 85 |

| 3-Methylthiophene | PhSeCl, AlBr₃ | 3-Bromo-4-methylthiophene | 82 |

| 2,5-Dimethylthiophene | PhSeCl, AlBr₃ | 3-Bromo-2,5-dimethylthiophene | 145* |

*The yield exceeding 100% suggests that two bromine atoms from aluminum bromide act as the brominating reagent in this specific reaction. tandfonline.com This data is based on the findings reported in the referenced study. tandfonline.com

Electrochemical methods offer an alternative pathway for the bromination of organic compounds, including thiophenes. These techniques can provide a high degree of control over the reaction and are often considered environmentally friendly. While specific details on the electrochemical bromination of 2-methylthiophene to yield the 3-bromo isomer are not extensively detailed in the provided context, electrochemical halogenation is a known synthetic strategy.

Regioselective Bromination of Methylthiophenes

Indirect Synthetic Pathways to this compound

Indirect methods for the synthesis of this compound often commence with a different starting material than 2-methylthiophene, or they involve the strategic manipulation of polysubstituted thiophenes. These routes can provide access to the desired product when direct bromination is not feasible or results in undesirable isomer mixtures.

A notable indirect route to 3-bromothiophene and its derivatives involves the selective debromination of polybrominated thiophenes. For instance, 3-bromothiophene can be prepared from the debromination of 2,3,5-tribromothiophene (B1329576). wikipedia.orgorgsyn.org This precursor is accessible through the exhaustive bromination of thiophene itself. orgsyn.org The removal of the α-bromine atoms can be accomplished using methods such as the Grignard entrainment method with ethyl bromide as an auxiliary halide or through halogen-metal interconversion with n-butyllithium, followed by hydrolysis. orgsyn.org A patent describes a method for preparing 3-bromothiophene by reacting 2,3,5-tribromothiophene with a reducing agent to remove the bromine atoms at the 2- and 5-positions. google.com Another patented method involves reacting a compound with metal powder in a solvent to produce this compound. google.com

A common procedure for the debromination of 2,3,5-tribromothiophene involves the use of zinc powder in the presence of acetic acid. The reaction is typically carried out by refluxing the mixture, followed by distillation to isolate the 3-bromothiophene product. orgsyn.org

Table 1: Debromination of 2,3,5-Tribromothiophene

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2,3,5-Tribromothiophene | Zinc powder, Acetic acid | 3-Bromothiophene | 89-92% | orgsyn.org |

Bromine-lithium exchange is a powerful and widely used transformation in organic synthesis for the preparation of organolithium reagents, which are versatile intermediates. nih.govberkeley.edu This reaction involves the treatment of an aryl or vinyl bromide with an alkyllithium reagent, typically n-butyllithium (n-BuLi), to generate a new organolithium species. berkeley.eduprinceton.edu The process is generally fast, even at low temperatures, and is often reversible. princeton.edu

In the context of thiophene chemistry, bromine-lithium exchange provides a route to lithiated thiophenes that can then be quenched with an electrophile to introduce a desired substituent. For example, researchers have attempted the lithiation of 3-bromo-2-methylthiophenes using n-BuLi in dry tetrahydrofuran (B95107) (THF) or ether at -78°C under a nitrogen atmosphere. chemicalforums.com The resulting lithiated thiophene can then react with various electrophiles.

The efficiency of the bromine-lithium exchange can be influenced by the stoichiometry of the alkyllithium reagent. For instance, in the lithiation of a brominated poly(3-hexylthiophene), using an excess of n-BuLi (greater than 1.2 equivalents) led to near-quantitative lithium-bromine exchange. berkeley.edu

Table 2: Bromine-Lithium Exchange on a Brominated Poly(3-hexylthiophene)

| Starting Material | Reagent | % Lithiation | Reference |

|---|---|---|---|

| Brominated P3HT | 1.2 equiv n-BuLi | 73% | berkeley.edu |

| Brominated P3HT | >1.2 equiv n-BuLi | >95% | berkeley.edu |

The synthesis of this compound can also be achieved starting from various thiophene precursors other than 2-methylthiophene itself. A patented method describes the preparation of this compound from a compound (compound 2 in the patent) by reacting it with metal powder in a solvent. google.com Another approach involves the isomerization of 2-bromothiophene (B119243) to 3-bromothiophene, followed by purification to remove the starting isomer. google.com

Furthermore, 3-bromothiophene can be synthesized from 4,5-dibromo-2-thiophenecarboxylic acid through a process of simultaneous debromination and decarboxylation. orgsyn.org These alternative precursors provide flexibility in the synthetic design, allowing for the utilization of more readily available or economically viable starting materials.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the synthesis of this compound derivatives, palladium catalysis plays a crucial role.

One prominent application is the Suzuki-Miyaura cross-coupling reaction. For example, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline has been synthesized and subsequently used in Suzuki coupling reactions with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. nih.govnih.gov These reactions typically proceed at elevated temperatures (e.g., 90°C) and can yield both monosubstituted and disubstituted products. nih.govnih.gov

Another application of palladium catalysis is in the synthesis of thienyl ketones. A protocol has been developed for the palladium(0)-catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with a variety of aryl and heteroaryl boronic acids. tandfonline.com This method allows for the synthesis of the desired ketones in good to excellent yields under mild conditions. tandfonline.com

Table 3: Palladium-Catalyzed Suzuki Coupling of a 3-Bromothiophene Derivative

| Substrate | Coupling Partner | Catalyst/Base | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various boronic acids | Pd(PPh₃)₄ / K₃PO₄ | Monosubstituted | 33-40% | nih.govnih.gov |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various boronic acids | Pd(PPh₃)₄ / K₃PO₄ | Disubstituted | 31-46% | nih.govnih.gov |

Strategies for Preparation of Specific this compound Isomers and Analogues

The synthesis of specific isomers and analogues of this compound often requires tailored synthetic strategies to control the regioselectivity of the reactions. For instance, the synthesis of 2-bromo-3-methylthiophene, an isomer of the target compound, can be achieved through the bromination of 3-methylthiophene. A patented method for this transformation involves mixing 3-methylthiophene with an aqueous solution of hydrogen bromide and ether, followed by the gradual addition of hydrogen peroxide at controlled temperatures. google.com This process has been reported to produce 2-bromo-3-methylthiophene in high yield. google.com

The preparation of analogues, such as 3-(6-bromohexyl)thiophene, can be accomplished by following established literature procedures. The synthesis of this particular analogue involves multiple steps, including extraction and purification by column chromatography. rsc.org The subsequent bromination of this analogue at the 2- and 5-positions of the thiophene ring can be carried out using N-bromosuccinimide (NBS) in a solvent mixture of THF and glacial acetic acid. rsc.org

Palladium-catalyzed reactions are also instrumental in the synthesis of specific isomers and analogues. For example, palladium-catalyzed indolization of 2-bromo or 2-chloroanilines with substituted acetylenes provides a route to substituted indole (B1671886) compounds. google.com While not directly yielding a this compound, this methodology highlights the versatility of palladium catalysis in constructing complex heterocyclic systems from halogenated precursors.

Table 4: Synthesis of 2-Bromo-3-methylthiophene

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Methylthiophene | HBr (aq), H₂O₂ | 2-Bromo-3-methylthiophene | 90% | google.com |

Reactivity and Mechanistic Studies of 3 Bromo 2 Methylthiophene in Organic Transformations

Cross-Coupling Reactionsontosight.aijcu.edu.au

Cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds, and 3-bromo-2-methylthiophene is a common substrate in these transformations. ontosight.ai These reactions typically involve the palladium-catalyzed coupling of the organobromide with various organometallic reagents.

Suzuki-Miyaura Cross-Couplingontosight.airesearchgate.net

The Suzuki-Miyaura cross-coupling reaction, which couples an organohalide with an organoboron compound, is a widely utilized method for creating C-C bonds. researchgate.netnih.gov In the context of this compound, this reaction allows for the introduction of aryl and other substituents at the 3-position of the thiophene (B33073) ring.

The regioselectivity of the Suzuki-Miyaura coupling is a crucial aspect, particularly when multiple reactive sites are present in the reactants. In the case of this compound, the bromine at the 3-position is the primary site of reaction. Studies have demonstrated the successful coupling of this compound with various arylboronic acids to yield 3-aryl-2-methylthiophenes. jcu.edu.auresearchgate.net

For instance, the reaction of 2,5-dibromo-3-methylthiophene (B84023) with arylboronic acids can be controlled to achieve selective monosubstitution at the 5-position, which is electronically more reactive, before further coupling at the 2-position. researchgate.net This highlights the subtle electronic differences between the C-Br bonds in substituted thiophenes. The scope of the reaction is broad, tolerating a range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing groups. researchgate.netnih.gov

A study on the coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various arylboronic acids demonstrated that both mono- and disubstituted products could be obtained, showcasing the reaction's versatility. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Thiophene Derivatives

| Thiophene Substrate | Coupling Partner | Catalyst | Base | Product(s) | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,5-dibromo-3-methylthiophene | Arylboronic acids | Pd(PPh₃)₄ | - | 2-bromo-3-methyl-5-arylthiophenes and 2,5-diaryl-3-methylthiophenes | Low to moderate | researchgate.net |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Monosubstituted and bisubstituted products | 31-46% | nih.gov |

| 2-bromo-3-methylthiophene (B51420) | tris(4-(4,4,5,5-tetramethyl- ontosight.aiacs.orgresearchgate.netdioxaborolane)phenyl)amine | - | - | tris[p-(3-methyl-2-thienyl)phenyl]amine | 94% | jcu.edu.au |

The choice of the palladium catalyst and the associated ligands is critical in determining the efficiency and selectivity of the Suzuki-Miyaura coupling. nih.govnih.gov Different palladium sources, such as Pd(PPh₃)₄ and Pd₂(dba)₃, have been employed successfully. jcu.edu.aunih.gov

Ligands play a crucial role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. nih.gov For instance, in the coupling of 3-bromo-4-trifloyl-thiophenes, the choice of ligand dictates the chemoselectivity. Using triphenylphosphine (B44618) (PPh₃) as a ligand leads to reaction at the triflate group, while the bulkier and more electron-rich tri-tert-butylphosphine (B79228) (tBu₃P) favors reaction at the bromide. researchgate.netresearchgate.net This is attributed to the formation of different palladium species in solution, with the 14-electron Pd(PPh₃)₂ favoring a nucleophilic displacement at the C-OTf bond and the 12-electron Pd[P(t-Bu)₃] favoring a three-centered mechanism at the C-Br bond. researchgate.net For alkylthiophene boronic acids, tricyclohexylphosphine (B42057) (PCy₃) has been shown to be an effective ligand. jcu.edu.au

Table 2: Ligand Effects in Suzuki-Miyaura Coupling of 3-Bromo-4-trifloyl-thiophenes

| Catalyst | Ligand | Selective Reaction Site | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Triflate | researchgate.net |

| - | tBu₃P | Bromide | researchgate.net |

Direct Arylation Reactionsresearchgate.netnih.gov

Direct arylation reactions represent a more atom-economical approach to C-C bond formation, as they involve the direct functionalization of a C-H bond, avoiding the need for pre-functionalized organometallic reagents. researchgate.netnih.gov

Selective C-H Functionalization

For thiophene derivatives, the C-H bonds at the α-positions (C2 and C5) are generally more reactive towards direct arylation than the β-positions (C3 and C4). researchgate.netrsc.org In the case of this compound, the C5 position is the most likely site for direct C-H arylation.

Research has shown that the direct C-H arylation of 3-bromothiophene (B43185) with various iodo(hetero)aryls can be achieved with good regio- and chemoselectivity, yielding versatile π-conjugated building blocks. nih.govresearchgate.netcgu.edu.tw This single-step synthesis provides access to compounds with both a C-Br bond for subsequent cross-coupling and a newly formed C-aryl bond. nih.govcgu.edu.tw Similarly, palladium-catalyzed direct arylation of thiophenes bearing sulfonyl or sulfinyl groups at the 3-position occurs selectively at the C5 position. nih.govnih.gov

Mechanistic Insights into Selectivity

The regioselectivity of direct arylation is governed by the mechanism of C-H activation. In palladium-catalyzed reactions, a concerted metalation-deprotonation (CMD) pathway is often proposed. The acidity of the C-H bond plays a significant role, with the α-protons of thiophene being more acidic and thus more readily cleaved.

Recent studies have highlighted more complex mechanistic pathways. For instance, in the direct arylation of benzo[b]thiophenes, a switch in regioselectivity from the β- to the α-position was observed at low palladium concentrations, which was attributed to a silver(I)-mediated C-H activation at the α-position. acs.org Kinetic studies, including kinetic isotope effects and deuterium/hydrogen scrambling experiments, supported this proposed mechanism. acs.org

Furthermore, palladium-catalyzed 1,4-migration has been utilized to achieve functionalization at the less reactive β-position of 2-arylthiophenes. rsc.org This involves an initial oxidative addition of a 2-bromoaryl substituent to palladium, followed by a 1,4-migration of the palladium complex to the β-position of the thiophene ring, enabling subsequent direct arylation at that site. rsc.org

Other Metal-Catalyzed Coupling Reactions (e.g., Negishi, Stille, Kumada)

This compound is a versatile substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of complex organic molecules. These reactions, including the Negishi, Stille, and Kumada couplings, leverage the reactivity of the carbon-bromine bond in the thiophene ring.

The Negishi coupling reaction involves the coupling of organozinc compounds with organic halides, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its broad scope and functional group tolerance. organic-chemistry.org For this compound, this reaction provides a pathway to introduce a variety of organic residues at the 3-position of the thiophene ring. The general mechanism proceeds through an oxidative addition of the this compound to a Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The use of highly active palladium catalysts can suppress side reactions and lead to high yields of the desired products. nih.gov

The Stille coupling utilizes organotin reagents and is also catalyzed by palladium complexes. wikipedia.org It is a powerful tool for creating C-C bonds and is widely used in organic synthesis. organic-chemistry.org The reaction of this compound with an organostannane in the presence of a palladium catalyst, such as Pd(PPh₃)₄, results in the substitution of the bromine atom with the organic group from the tin reagent. ontosight.aiharvard.edu The mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle, similar to the Negishi coupling. wikipedia.org The choice of catalyst, ligands, and reaction conditions can significantly influence the outcome and selectivity of the Stille coupling. nih.govrsc.org

The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the coupling partner and is typically catalyzed by nickel or palladium complexes. jcu.edu.au This method is particularly useful for forming aryl-aryl or alkyl-aryl bonds. jcu.edu.au The reaction of this compound with a suitable Grignard reagent in the presence of a nickel catalyst, such as Ni(dppp)Cl₂, can be used to synthesize various substituted thiophenes. acs.org For instance, the coupling of the Grignard reagent derived from 2-bromo-3-methylthiophene with 1,4-dibromobenzene (B42075) has been reported. jcu.edu.au

Table 1: Overview of Metal-Catalyzed Coupling Reactions with this compound

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Negishi | Organozinc | Palladium or Nickel | Broad scope, good functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Stille | Organotin | Palladium | Versatile for C-C bond formation, stable reagents. wikipedia.orgontosight.ai |

| Kumada | Grignard (Organomagnesium) | Nickel or Palladium | Effective for aryl-aryl and alkyl-aryl bond formation. jcu.edu.auacs.org |

C-S Cross-Coupling Reactions

While carbon-carbon bond formation is prevalent, this compound can also participate in carbon-sulfur (C-S) cross-coupling reactions. These reactions are crucial for the synthesis of aryl thioethers, which are important structural motifs in many biologically active compounds and materials. Recent advancements have led to the development of visible-light-promoted, transition-metal-free C-S cross-coupling methods, providing a more sustainable alternative to traditional metal-catalyzed approaches. orgsyn.org These reactions demonstrate excellent functional group tolerance and can be applied to a variety of substituted aryl halides, including brominated thiophenes. orgsyn.org

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of 2-methylthiophene (B1210033) makes the compound susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. ontosight.ai

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. organic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. baranlab.org This intermediate can then react with various electrophiles to introduce a wide range of substituents. organic-chemistry.org

In the context of thiophenes, DoM strategies can be employed to achieve regioselective functionalization. While not a direct nucleophilic substitution of the bromine on this compound, it is a key strategy for introducing substituents at specific positions on the thiophene ring, which can then be followed by other transformations. For instance, lithiation of 2-methylthiophene using lithium diisopropylamide (LDA) at low temperatures, followed by quenching with bromine, can lead to the formation of this compound with high regioselectivity.

The regioselectivity of DoM is controlled by the directing group, which coordinates to the lithium of the organolithium base, directing deprotonation to the adjacent ortho position. baranlab.orgharvard.edu A variety of functional groups can act as DMGs, with varying directing abilities. organic-chemistry.orgharvard.edu In the case of substituted thiophenes, existing substituents can act as directing groups, influencing the position of metalation and subsequent electrophilic attack. The methyl group in 2-methylthiophene, for example, can influence the regioselectivity of lithiation. The choice of the organolithium base and reaction conditions, such as temperature and the use of additives like TMEDA, are also critical for achieving high regioselectivity. baranlab.org

The SN2 (bimolecular nucleophilic substitution) reaction is a fundamental mechanism in organic chemistry where a nucleophile attacks an electrophilic carbon atom, and a leaving group departs simultaneously in a single, concerted step. wikipedia.orgchemistrysteps.com This mechanism is characterized by a backside attack of the nucleophile, leading to an inversion of stereochemistry at the reaction center. chemistrysteps.commasterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.comlibretexts.org

While SN2 reactions are most common at sp³-hybridized carbon atoms, the principles can be relevant to understanding the reactivity of compounds like this compound in certain contexts. For instance, the bromine atom can be displaced by strong nucleophiles. The rate of such reactions would be influenced by the steric hindrance around the reaction center and the strength of the nucleophile. masterorganicchemistry.com In the thiophene ring, the carbon-bromine bond is at an sp²-hybridized carbon, and nucleophilic aromatic substitution (SNAr) is a more common pathway. However, under specific conditions or with certain highly reactive intermediates, mechanisms with SN2-like characteristics might be considered.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including thiophenes. libretexts.orglibretexts.org Thiophene is generally more reactive than benzene (B151609) towards electrophilic substitution, and substitution typically occurs preferentially at the 2-position. pearson.com However, in this compound, the existing substituents influence the position of further electrophilic attack.

The bromine atom is a deactivating group but an ortho-, para-director, while the methyl group is an activating group and also an ortho-, para-director. In this compound, the most activated and sterically accessible position for an incoming electrophile is the 5-position. The directing effects of both the methyl group and the bromine atom reinforce substitution at this position.

The mechanism of EAS involves the initial attack of an electrophile on the thiophene ring to form a positively charged intermediate, known as a sigma complex or arenium ion. libretexts.orglibretexts.org This intermediate is resonance-stabilized. In the second step, a proton is lost from the intermediate to restore the aromaticity of the ring, yielding the substituted product. libretexts.orglibretexts.org Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org

Regioselectivity in Substitution Patterns

The substitution patterns of this compound are dictated by the electronic properties of the thiophene ring and the directing effects of the existing substituents. The bromine at the 3-position and the methyl group at the 2-position influence where subsequent reactions will occur.

One of the most common methods for functionalizing thiophenes is through metal-halogen exchange, often using organolithium reagents, followed by quenching with an electrophile. For 3-substituted bromothiophenes, lithiation typically occurs selectively at the 2-position if it is unsubstituted. However, in this compound, the 2-position is blocked by the methyl group. This directs metal-halogen exchange to the bromine-bearing carbon at the 3-position or to the deprotonation of the most acidic ring proton at the 5-position. Selective lithiation of 3-bromothiophene at low temperatures can be achieved, avoiding the formation of undesired isomers. researchgate.net

In cross-coupling reactions, such as Suzuki or Stille couplings, the bromine atom at the 3-position serves as the reactive site for the introduction of new carbon-carbon bonds. For instance, 2-bromo-3-methylthiophene has been used in palladium-catalyzed Suzuki cross-coupling reactions with boronic esters to create more complex thienyl compounds. jcu.edu.au In these cases, the regioselectivity is controlled by the C-Br bond, which is the site of oxidative addition for the palladium catalyst.

Another key reaction is the formation of Grignard reagents. Reacting 2-bromo-3-methylthiophene with magnesium generates the corresponding Grignard reagent, 2-methyl-3-thienylmagnesium bromide. jcu.edu.au This organometallic intermediate can then react with various electrophiles, with the new substituent adding regioselectively at the 3-position.

| Reaction Type | Reagents | Primary Reactive Site | Outcome |

| Halogen-Metal Exchange | n-BuLi, THF, -78 °C | C5 (Deprotonation) or C3 (Li-Br Exchange) | Formation of 5-lithio-3-bromo-2-methylthiophene or 2-methyl-3-lithiothiophene |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C3 (C-Br bond) | Substitution of Br with aryl group |

| Grignard Formation | Mg, THF | C3 (C-Br bond) | Formation of 2-methyl-3-thienylmagnesium bromide |

Polymerization Reactions

This compound can serve as a monomer precursor for the synthesis of polythiophenes, a class of conductive polymers with significant applications in electronics. nih.gov

Certain halogenated thiophene derivatives, particularly electron-rich alkoxy-substituted bromothiophenes, are known to undergo spontaneous or autopolymerization. researchgate.net This reaction is often initiated by trace amounts of acid and can proceed without the addition of an external catalyst. While less common for simple alkylthiophenes, the mechanism provides insight into the reactivity of the C-Br bond on the thiophene ring. The autopolymerization of 2-bromo-3-methoxythiophene (B13090750), a closely related compound, has been studied in detail. researchgate.net The reaction is believed to be an acid-assisted polycondensation, where the monomer itself can generate the acidic species (HBr) that catalyzes the polymerization. dntb.gov.ua

The polymerization of halogenated thiophenes can proceed through several mechanisms, including cationic chain-growth polymerization and oxidative polymerization.

In cationic polymerization promoted by Brønsted acids, the reaction is initiated by the protonation of the thiophene monomer. rsc.org The resulting protonated species acts as an electrophile that attacks another neutral monomer. This is followed by the elimination of hydrogen bromide (HBr) to regenerate the aromaticity and form a growing polymer chain. rsc.org The effectiveness of this polymerization depends on the acid strength and the electron density of the monomer. rsc.org

Key Steps in Acid-Promoted Polymerization:

Initiation: Protonation of the thiophene ring by an acid catalyst.

Propagation: The protonated monomer couples with a neutral monomer.

Elimination: HBr is eliminated to form a conjugated dimer and regenerate the acidic proton, which continues the chain growth. rsc.org

A significant side reaction observed during the autopolymerization of 2-bromo-3-methoxythiophene is the acid-induced cleavage of the methoxy (B1213986) group, which produces methyl bromide gas. researchgate.net This indicates that the HBr generated during polymerization is reactive enough to cause dealkylation of sensitive functional groups.

Poly(3-alkylthiophene)s (P3ATs) are among the most studied conductive polymers due to their solubility and processability. nih.gov this compound can be used to synthesize poly(3-methylthiophene) through various methods.

One common method is oxidative polymerization using iron(III) chloride (FeCl₃). nih.gov In this process, FeCl₃ acts as an oxidant to generate radical cations from the monomer units, which then couple to form the polymer chain. While this method is effective, it can sometimes lead to defects in the polymer's regioregularity (the head-to-tail arrangement of monomer units).

Transition metal-catalyzed cross-coupling reactions, such as Kumada, Stille, or Suzuki couplings, offer better control over the polymer structure, leading to highly regioregular polymers. nih.gov For example, 2-bromo-3-methylthiophene can be converted into a Grignard reagent and then polymerized using a nickel catalyst (Kumada catalyst-transfer polycondensation). This method promotes the formation of head-to-tail linked poly(3-methylthiophene), which enhances the material's electronic properties. jcu.edu.au

| Polymerization Method | Catalyst/Initiator | Mechanism | Key Feature |

| Oxidative Polymerization | FeCl₃ | Oxidative Coupling | Simple and common; regiocontrol can be limited. nih.gov |

| Cationic Polymerization | Brønsted Acids | Cationic Chain-Growth | Involves HX elimination. rsc.org |

| Kumada Catalyst-Transfer | Ni(dppp)Cl₂ | Cross-Coupling | Produces highly regioregular polymers. |

| Autopolymerization | Acid (self-generated) | Acid-Assisted Polycondensation | Spontaneous reaction for some activated thiophenes. researchgate.netdntb.gov.ua |

Functionalization Reactions

Beyond polymerization, this compound is a versatile intermediate for introducing a variety of functional groups onto the thiophene core. ontosight.ailookchem.cn The bromine atom can be replaced through nucleophilic substitution or, more commonly, used as a handle in cross-coupling and metal-halogen exchange reactions. ontosight.ai

Lithium-halogen exchange is a powerful tool for functionalization. Treating this compound with an organolithium reagent like n-butyllithium can generate a 3-lithiated intermediate. This highly reactive species can then be quenched with a wide range of electrophiles to install different functional groups. researchgate.net

Examples of Functionalization via Lithiation:

Reaction with Aldehydes/Ketones: Forms secondary or tertiary alcohols.

Reaction with CO₂: Produces 2-methylthiophene-3-carboxylic acid.

Reaction with Boronic Esters: Creates a boronic ester derivative, which is a versatile intermediate for subsequent Suzuki couplings. chemrxiv.org

Palladium-catalyzed cross-coupling reactions are also widely employed. jcu.edu.au The Suzuki reaction can couple this compound with various aryl or vinyl boronic acids. jcu.edu.au Similarly, Stille coupling can be used with organostannanes, and Sonogashira coupling allows for the introduction of alkyne groups. These reactions are fundamental in synthesizing complex molecules for materials science and medicinal chemistry. jcu.edu.auontosight.ai For example, tris[p-(3-methyl-2-thienyl)phenyl]amine, a material for electronic applications, was synthesized by coupling 2-bromo-3-methylthiophene with a tris(boronic ester) derivative. jcu.edu.au

Advanced Characterization and Spectroscopic Analysis of 3 Bromo 2 Methylthiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 3-bromo-2-methylthiophene and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen and carbon atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the protons on the thiophene (B33073) ring and the methyl group exhibit characteristic chemical shifts and coupling patterns.

For instance, in the ¹H NMR spectrum of 3,5-dibromo-2-methylthiophene, a derivative, the remaining proton on the thiophene ring appears as a singlet at approximately 6.86 ppm. rsc.org The methyl protons also appear as a singlet at around 2.34 ppm. rsc.org Another derivative, 3-bromo-2-thienylboronic acid, shows a singlet for the thiophene proton at 7.34 ppm and a singlet for the methyl protons at 2.45 ppm. rsc.org

The following table summarizes the typical ¹H NMR chemical shifts for this compound and some of its derivatives.

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| 3,5-Dibromo-2-methylthiophene rsc.org | CDCl₃ | H-4 | 6.86 | s |

| -CH₃ | 2.34 | s | ||

| 3-Bromo-2-thienylboronic acid rsc.org | CDCl₃ | H-4/H-5 | 7.34 | s |

| -CH₃ | 2.45 | s | ||

| 2-Bromo-3-(6-bromohexyl)thiophene rsc.org | CD₂Cl₂ | H-4/H-5 | 7.13 (d), 6.73 (d) | d |

| -CH₂Br | 3.34 | t |

s = singlet, d = doublet, t = triplet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum, allowing for the assignment of the carbon framework.

For this compound, the carbon atoms of the thiophene ring and the methyl group resonate at characteristic chemical shifts. The carbon atom attached to the bromine (C3) is significantly influenced by the halogen's electronegativity.

The ¹³C NMR spectral data for a derivative, 4-iodothioanisole, shows signals at δ = 138.80, 137.80, 128.46, 89.36, and 15.86 ppm. rsc.org Another related compound, 2-bromo-3-methylthiophene (B51420), exhibits distinct signals for its carbon atoms. chemicalbook.com

A representative table of ¹³C NMR chemical shifts for derivatives of 2-methylthiophene (B1210033) is provided below.

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| 4-Iodothioanisole rsc.org | CDCl₃ | Ar-C | 138.80, 137.80, 128.46, 89.36 |

| -SCH₃ | 15.86 | ||

| 2-Bromo-3-(6-bromohexyl)thiophene rsc.org | CD₂Cl₂ | Thiophene C | 142.0, 128.6, 125.7, 109.1 |

| Alkyl C | 34.7, 33.0, 29.7, 29.5, 28.6, 28.2 |

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. These techniques are based on the absorption or scattering of infrared radiation by molecular bonds.

The FT-IR and Raman spectra of this compound and its derivatives exhibit characteristic absorption bands corresponding to the vibrations of the thiophene ring and the methyl group.

A general representation of expected vibrational frequencies is detailed in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (aliphatic) | 3000 - 2850 |

| C=C stretching (thiophene ring) | 1600 - 1450 |

| C-S stretching | 800 - 600 |

| C-Br stretching | 700 - 500 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Low-resolution mass spectrometry provides the nominal molecular weight of a compound. For this compound (C₅H₅BrS), the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two m/z units. docbrown.info The predicted monoisotopic mass is 175.92953 Da. uni.lu

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. chemrxiv.org This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, an exact mass of 175.929520 has been reported. chemsrc.com

The table below shows the predicted collision cross-section (CCS) values for different adducts of this compound, which can be useful in advanced MS-based structural analysis. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 176.93681 | 121.1 |

| [M+Na]⁺ | 198.91875 | 135.5 |

| [M-H]⁻ | 174.92225 | 128.7 |

| [M+NH₄]⁺ | 193.96335 | 147.8 |

| [M+K]⁺ | 214.89269 | 125.0 |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique indispensable for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In the context of thiophene derivatives, GC/MS is utilized for both qualitative and quantitative analysis, confirming the identity of reaction products and identifying impurities.

The process involves introducing a sample into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized sample through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase, such as this compound, elute faster.

Upon exiting the GC column, the separated molecules enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (typically 70 eV in electron impact ionization), causing them to ionize and fragment in a reproducible manner. The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification. The molecular ion peak confirms the molecular weight, while the fragmentation pattern provides structural information. For instance, thieno[3,2-b]thiophene (B52689) derivatives synthesized from precursors like 3-bromothiophene (B43185) have been characterized using GC-mass spectroscopic techniques. nih.gov

Predicted mass spectrometry data for this compound highlights the expected adducts and their mass-to-charge ratios, which are crucial for identification in complex mixtures. uni.lu

Table 1: Predicted GC/MS Data for this compound

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 176.93681 |

| [M+Na]⁺ | 198.91875 |

| [M-H]⁻ | 174.92225 |

| [M+NH₄]⁺ | 193.96335 |

| [M]⁺ | 175.92898 |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state. For derivatives of this compound, single-crystal X-ray diffraction is particularly valuable for elucidating the effects of substitution on the thiophene ring's geometry and on the crystal packing.

The analysis of 2,3-bis(5-bromo-3-methylthiophen-2-yl)benzo[b]thiophene, a complex derivative, serves as a prime example. researchgate.net By irradiating a single crystal of the compound with a focused X-ray beam, a diffraction pattern is generated. The positions and intensities of the diffracted spots are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice. Computer-aided analysis of this pattern allows for the calculation of a three-dimensional electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision.

The study revealed that the crystal structure of this derivative is built from C₁₈H₁₂Br₂S₃ molecules and provided detailed crystallographic parameters. researchgate.net Such data is critical for understanding structure-property relationships, particularly in materials science applications where crystal packing can significantly influence electronic and optical properties. researchgate.net

Table 2: Crystallographic Data for 2,3-bis(5-bromo-3-methylthiophen-2-yl)benzo[b]thiophene

| Parameter | Value |

| Chemical Formula | C₁₈H₁₂Br₂S₃ |

| Crystal System | Monoclinic |

| Space Group | P121/c1 (no. 14) |

| a (Å) | 11.948(2) |

| b (Å) | 7.985(1) |

| c (Å) | 19.863(3) |

| β (°) | 105.998(2) |

| Volume (ų) | 1821.6 |

| Z (formula units/cell) | 4 |

| Temperature (K) | 296 |

Data sourced from Li et al. (2009). researchgate.net

Other Analytical Techniques

While often paired with mass spectrometry, Gas Chromatography (GC) is a powerful standalone technique for assessing the purity of this compound and monitoring the progress of its synthesis. researchgate.net The method relies on the separation of components in a mixture, and the detector response is proportional to the amount of each component present.

In a typical application, a small aliquot of a reaction mixture is analyzed by GC at different time intervals. The resulting chromatogram will show peaks corresponding to the starting materials, intermediates, the desired product (e.g., 2-bromo-3-methylthiophene), and any byproducts. By comparing the relative areas of these peaks over time, chemists can determine when the reaction is complete, optimizing reaction times and preventing the formation of degradation products.

Furthermore, GC is a standard method for quality control, providing a quantitative measure of purity. For instance, in the synthesis of 2-bromo-3-methylthiophene and 2,5-dibromo-3-methylthiophene (B84023), GC analysis confirmed that the purity of the products was above 98%. researchgate.net Commercial suppliers also utilize GC to specify the purity of their products; for example, 2-Bromo-3-methylthiophene is available with a purity of greater than 96.0% as determined by GC. thermofisher.com

Elemental analysis is a fundamental and long-standing technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like sulfur) in a sample. This method is crucial for verifying the empirical formula of newly synthesized derivatives of this compound.

The procedure involves the complete combustion of a precisely weighed amount of the compound in a stream of pure oxygen. The combustion products—carbon dioxide, water, and sulfur dioxide—are collected and quantified. The results are then compared with the theoretical percentages calculated from the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. This technique is routinely reported in the characterization of novel thiophene-based materials. nih.govmdpi.com For example, various thieno[2,3-b]thiophene (B1266192) and thieno[3,2-b]thiophene derivatives have had their structures confirmed in part by elemental analysis, where the experimentally found percentages of C, H, and S align closely with the calculated values. nih.govmdpi.comnih.gov

Table 3: Elemental Analysis Data for Selected Thiophene Derivatives

| Compound | Formula | Element | Calculated (%) | Found (%) | Source |

| 2,5-Bis(4-bromophenyl)thieno[3,2-b]thiophene | C₁₄H₆Br₂S₄ | C | 36.38 | 36.69 | nih.gov |

| H | 1.31 | 1.18 | nih.gov | ||

| S | 27.75 | 27.84 | nih.gov | ||

| 1,8-Diimino-2,7-diphenyl-1,4,7,8-tetrahydro-2H,5H-9,10-dithia-2,4,5,7-tetraaza-indeno[1,2-a]indene-3,6-dione | C₂₂H₁₄N₆O₂S₂ | C | 57.63 | 57.46 | nih.gov |

| H | 3.08 | 3.15 | nih.gov | ||

| S | 13.98 | 13.89 | nih.gov | ||

| Dimethyl 3-hydroxy-4-methylthieno[3,2-b]thiophene-2,5-dicarboxylate | C₁₁H₁₀O₄S₂ | C | 48.88 | 49.07 | mdpi.com |

| H | 3.73 | 3.71 | mdpi.com | ||

| S | 23.72 | 23.66 | mdpi.com |

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Methylthiophene

Density Functional Theory (DFT) Calculations

DFT has proven to be a robust method for studying thiophene (B33073) derivatives, providing a good balance between computational cost and accuracy. Investigations into compounds structurally similar to 3-bromo-2-methylthiophene lay a foundation for understanding its behavior. For instance, studies on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene have utilized DFT methods like B3LYP and M06-2X with basis sets such as 6-311++G(d,p) to calculate its properties. researchgate.net

In a related study on 3-bromo-2-methyl-5-phenylthiophene, the molecular geometry was reconstructed using data from the Cambridge Crystallographic Data Centre, indicating the planarity of the thiophene ring. researchgate.net Theoretical calculations for such molecules generally show good agreement with experimental X-ray diffraction data. researchgate.net

Table 1: Representative Calculated Bond Lengths and Angles for a Thiophene Derivative (3-bromo-2-methyl-5-(4-nitrophenyl)thiophene) researchgate.net

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| C-S Bond Length (Å) | ~1.7 Å |

| C-C Bond Length (Å) | ~1.3 - 1.4 Å |

| C-Br Bond Length (Å) | ~1.9 Å |

| C-S-C Bond Angle (°) | ~92° |

| C-C-S Bond Angle (°) | ~111° |

| C-C-C Bond Angle (°) | ~112° |

Note: These are approximate values for a derivative and serve as an illustration. Specific values for this compound would require dedicated calculations.

Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can assign the observed spectral bands to specific molecular motions. researchgate.net For accurate comparison with experimental data, the calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. researchgate.net

For 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, a detailed vibrational analysis was performed, and the calculated frequencies showed good agreement with the experimental FT-IR and FT-Raman spectra. researchgate.net This suggests that a similar level of accuracy could be expected for this compound. Key vibrational modes for this molecule would include the C-H stretching of the methyl group and the thiophene ring, C-S stretching, ring deformation modes, and the C-Br stretching vibration.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. rdd.edu.iq The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

DFT calculations on derivatives of this compound have shown that the HOMO and LUMO are typically distributed across the thiophene ring and its substituents. rdd.edu.iq The presence of the electron-withdrawing bromine atom is expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack. In studies on a corrosion inhibitor derived from this compound-5-carboxaldehyde, the HOMO and LUMO energies were calculated to understand its interaction with a metal surface. rdd.edu.iq

Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiophene Derivative researchgate.netrdd.edu.iq

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene | -0.30456 (B3LYP) | Not Specified | Not Specified |

| N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline | -8.542 | -0.998 | 7.544 |

Note: These values are for derivatives and the specific computational methods used should be considered when interpreting the data.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the electronic properties of a molecule. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Potential (μ): -(I + A) / 2 = -χ

Electrophilicity Index (ω): μ2 / (2η)

These parameters provide a quantitative measure of a molecule's reactivity and are valuable in predicting its behavior in chemical reactions. For instance, the electrophilicity index helps in classifying molecules as electrophiles or nucleophiles. DFT calculations on various thiophene derivatives have been used to determine these properties. researchgate.net

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods can be employed to study molecular properties. While the search results predominantly highlight DFT calculations, methods like Hartree-Fock (HF) have also been used for comparative purposes in studies of thiophene derivatives. researchgate.net These calculations contribute to a broader understanding of the electronic structure and can be used to validate the results obtained from DFT.

Mechanistic Computational Studies of Reactions Involving this compound

Computational chemistry is also a powerful tool for elucidating reaction mechanisms. While no specific mechanistic studies focusing solely on this compound were identified in the provided search results, the reactivity of this compound is a subject of interest. For example, the selective direct arylation of this compound suggests a specific reaction pathway. researchgate.net Computational modeling could be used to investigate the transition states and intermediates of such reactions, providing insights into the observed regioselectivity and reaction efficiency. For instance, transition-state modeling using DFT could identify the energy barriers for different steps in a reaction, such as a Suzuki coupling.

Molecular Dynamics (MD) Simulations

While specific molecular dynamics (MD) simulations focused exclusively on this compound are not extensively documented in publicly available literature, the principles of MD are widely applied to understand the behavior of organic molecules in condensed phases. MD simulations model the atomic-level movements of a system over time by integrating Newton's laws of motion, providing a dynamic picture of molecular behavior.

The general workflow for such a simulation would involve:

System Setup: Placing the this compound molecule in a simulation box with a chosen solvent, such as water.

Force Field Application: Assigning a force field (e.g., CHARMM, AMBER) to describe the interatomic and intramolecular forces.

Equilibration: Allowing the system to relax to a stable temperature and pressure.

Production Run: Running the simulation for a desired length of time (nanoseconds to microseconds) to collect trajectory data.

Analysis: Analyzing the trajectory to understand dynamic properties like conformational changes, diffusion, and interaction energies.

Structure-Based Drug Design and in silico Studies

In silico methods, particularly those used in structure-based drug design, are crucial for identifying and optimizing new drug candidates. Thiophene and its derivatives are common scaffolds in medicinal chemistry, and computational techniques are frequently used to predict their potential as therapeutic agents. nih.gov

Molecular Docking: Molecular docking is a primary tool in structure-based drug design. It predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, this would involve docking the molecule into the active site of a protein of interest to predict its binding affinity and mode of interaction. For example, studies on quinazolinones with thiophene scaffolds used molecular docking to predict their binding to p38α MAPK kinase, with promising compounds showing favorable binding energies. nih.gov The predicted binding modes are often stabilized by various interactions, including hydrogen bonds, and hydrophobic and pi-stacking interactions. nih.govnih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) is a common quantum chemical method used to investigate the electronic properties of molecules. rsc.org These calculations can provide insights into a molecule's reactivity and potential for interaction. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. rsc.org A smaller energy gap suggests higher reactivity. acs.orgrsc.org

For instance, a computational study on thiophene-based oxadiazole, triazole, and thiazolidinone derivatives used DFT to correlate calculated quantum chemical parameters with their antiproliferative activity. rsc.org Similarly, DFT analysis of a quinolone-based hydrazone containing a bromothiophene moiety revealed a small HOMO-LUMO energy gap, indicating good chemical reactivity. acs.org

While specific DFT studies on this compound are not widely published, predicted properties are available in databases like PubChem. These provide an initial in silico assessment of its characteristics.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C5H5BrS | PubChem nih.gov |

| Molecular Weight | 177.06 g/mol | PubChem nih.gov |

| XLogP3 | 2.7 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Exact Mass | 175.92953 Da | PubChem uni.lu |

| Monoisotopic Mass | 175.92953 Da | PubChem uni.lu |

| Topological Polar Surface Area | 28.2 Ų | PubChem nih.gov |

| Heavy Atom Count | 7 | PubChem nih.gov |

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 176.93681 | 121.1 |

| [M+Na]+ | 198.91875 | 135.5 |

| [M-H]- | 174.92225 | 128.7 |

| [M+NH4]+ | 193.96335 | 147.8 |

| [M+K]+ | 214.89269 | 125.0 |

| [M]+ | 175.92898 | 141.6 |

| [M]- | 175.93008 | 141.6 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

These in silico approaches are instrumental in modern drug discovery and materials science, providing a rational basis for the design and synthesis of novel compounds based on the this compound scaffold.

Applications of 3 Bromo 2 Methylthiophene in Advanced Materials and Medicinal Chemistry

Organic Electronic Materials

In the field of organic electronics, 3-Bromo-2-methylthiophene is a key intermediate for creating conjugated polymers and oligomers. These materials are the active components in a range of devices due to their unique semiconductor properties. The structure of the thiophene (B33073) ring provides inherent electronic functionality, while the bromo and methyl substituents offer pathways for chemical modification and control over the final material's properties.

This compound is a critical starting monomer for the synthesis of poly(3-alkylthiophene)s (P3ATs), a class of conducting polymers extensively studied for electronic applications. researchgate.netethz.ch The polymerization of 3-substituted thiophenes can result in different linkages between monomer units, known as regioregularity. For optimal electronic properties, a high degree of "head-to-tail" (HT) coupling is desired, as it promotes planarization of the polymer backbone, enhances π-π stacking between chains, and facilitates efficient charge transport. cmu.eduwikipedia.org

Methods such as the McCullough method, Rieke method, and Grignard Metathesis (GRIM) polymerization are employed to synthesize regioregular P3ATs from 2-bromo-3-alkylthiophene precursors. cmu.eduwikipedia.orgrsc.org For example, in the McCullough method, 3-alkylthiophene is first brominated to yield 2-bromo-3-alkylthiophene, which is then treated to form an organometallic intermediate that undergoes nickel-catalyzed cross-coupling to form the polymer. ethz.chrsc.org Using this compound in these syntheses allows for the production of regioregular poly(3-methylthiophene), the P3AT with the shortest alkyl side chain. acs.org

The ability to create structurally well-defined polymers from precursors like this compound is essential for investigating the structure-property relationships that govern the performance of electronic and photonic materials. cmu.edu

Poly(3-alkylthiophene)s, synthesized from monomers like this compound, are among the most widely used semiconductors in Organic Field-Effect Transistors (OFETs). researchgate.net The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor layer. The high regioregularity achievable in P3ATs leads to increased crystallinity and ordered molecular packing, which are crucial for high mobility. wikipedia.org The resulting polymers are used as the active channel material in OFETs, which are foundational components for applications like flexible displays, sensors, and printable electronic circuits. researchgate.net Research has demonstrated that functional OFETs, including phototransistors and sensors, rely on the tailored properties of such organic semiconductors. researchgate.net

Thiophene-based materials are also integral to the development of Organic Light-Emitting Diodes (OLEDs). researchgate.netalibaba.com Oligothiophenes, which can be synthesized using this compound as a starting block, are particularly relevant. issp.ac.ru The efficiency of an OLED is related to the photoluminescence quantum yield (PLQY) of the emissive material. Chemical modifications to the oligothiophene backbone, such as the strategic placement of alkyl groups, can prevent the luminescence quenching that often occurs in the solid state by inhibiting close molecular packing. issp.ac.ru By serving as a precursor, this compound enables the synthesis of tailored oligomers where the structure is engineered to maximize solid-state emission, a critical factor for creating efficient and stable OLEDs for displays and lighting. issp.ac.ru

Thiophene derivatives are a cornerstone of materials development for third-generation photovoltaic technologies, including Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs). bohrium.commdpi.com this compound functions as a versatile building block for both electron-donating polymers and small-molecule acceptors used in the active layer of OSCs. jcu.edu.aucymitquimica.com Its ability to participate in cross-coupling reactions allows for the construction of complex donor-acceptor (D-A) copolymers and non-fullerene acceptors (NFAs) with tailored electronic and optical properties. acs.orgunime.it

In DSSCs, organic dyes are responsible for light absorption. Thiophene units are frequently incorporated into the structure of these dyes to act as π-spacers, which help to enhance molar extinction coefficients and tune the energy levels of the sensitizer (B1316253) for efficient electron injection into the semiconductor (typically TiO₂) and subsequent dye regeneration. cnr.itsciengine.com

Halogenation is a powerful strategy for optimizing the performance of organic photovoltaic materials. mdpi.comresearchgate.net Introducing halogen atoms like chlorine or bromine onto the molecular backbone of donor polymers or acceptor molecules can significantly alter their optoelectronic properties. The strong electron-withdrawing nature of halogens tends to lower both the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. mdpi.comnih.gov This can lead to a higher open-circuit voltage (VOC) in the resulting solar cell. mdpi.com

| Acceptor Molecule | Halogenation | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) |

|---|---|---|---|---|---|

| FG10 | Non-halogenated (H) | 1.08 | 15.82 | 53 | 9.04 |

| FG8 | Di-fluorinated (F) | 1.02 | 20.13 | 61 | 12.56 |

| FG6 | Di-chlorinated (Cl) | 0.96 | 24.48 | 70 | 15.08 |